Z-Asp(OBzl)-OSu Z-Asp(OBzl)-OSu
Brand Name: Vulcanchem
CAS No.: 61464-33-3
VCID: VC13847035
InChI: InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1
SMILES:
Molecular Formula: C23H22N2O8
Molecular Weight: 454.4 g/mol

Z-Asp(OBzl)-OSu

CAS No.: 61464-33-3

Cat. No.: VC13847035

Molecular Formula: C23H22N2O8

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Asp(OBzl)-OSu - 61464-33-3

Specification

CAS No. 61464-33-3
Molecular Formula C23H22N2O8
Molecular Weight 454.4 g/mol
IUPAC Name 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Standard InChI InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1
Standard InChI Key WCIMRCGAANBKFS-SFHVURJKSA-N
Isomeric SMILES C1CC(=O)N(C1=O)OC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Z-Asp(OBzl)-OSu is characterized by its dual-protection strategy, which safeguards the α-carboxyl and β-carboxyl groups of aspartic acid during peptide synthesis. The compound’s IUPAC name, 4-(((benzyloxy)carbonyl)amino)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid benzyl ester, reflects its functional groups . Key physicochemical properties include:

PropertyValueSource
CAS Number61464-33-3
Molecular FormulaC23H22N2O8\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{8}
Molecular Weight454.43 g/mol
SolubilitySoluble in DMSO
Storage Recommendations-20°C (solution), RT (solid)
Purity≥95% (commercial grades)

Synthetic Methodology and Optimization

The synthesis of Z-Asp(OBzl)-OSu involves a two-step activation and protection process. Poechlauer and Hendel (1998) documented a 72% yield using triethylamine and chlorophosphoric acid diphenyl ester in ethyl acetate at ambient temperature over 24 hours . The reaction proceeds via nucleophilic acyl substitution, where the hydroxysuccinimide (HOSu) moiety displaces the leaving group on the aspartic acid derivative.

Critical Reaction Parameters:

  • Solvent System: Ethyl acetate optimizes reagent solubility while minimizing side reactions.

  • Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction to completion .

  • Temperature: Ambient conditions (20–25°C) prevent thermal degradation of the OSu ester.

Alternative routes using mixed carbonates or carbodiimide coupling agents (e.g., DCC) have been reported but yield lower efficiency compared to the Poechlauer method .

Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)

Z-Asp(OBzl)-OSu addresses aspartimide formation, a common side reaction during SPPS. By protecting the β-carboxyl group with a benzyl ester (OBzl) and activating the α-carboxyl as an OSu ester, the compound ensures regioselective coupling . The mechanism involves:

  • Activation: The OSu ester reacts with amine nucleophiles (e.g., resin-bound peptides), forming an amide bond.

  • Deprotection: The Z group is removed via hydrogenolysis or acidic cleavage (e.g., TFA), while the OBzl group remains intact until final deprotection .

This orthogonal protection strategy is vital for synthesizing aspartic acid-rich peptides, such as those in viral envelope proteins or enzyme active sites .

Emerging Applications and Future Directions

Recent studies explore Z-Asp(OBzl)-OSu in hybrid peptide-polymer conjugates for targeted drug delivery. For example, its benzyl ester facilitates post-synthetic modification via click chemistry, enabling attachment of polyethylene glycol (PEG) chains or fluorescent probes . Additionally, the compound’s compatibility with microwave-assisted SPPS (5-minute coupling times vs. 60 minutes conventionally) highlights potential for high-throughput synthesis .

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